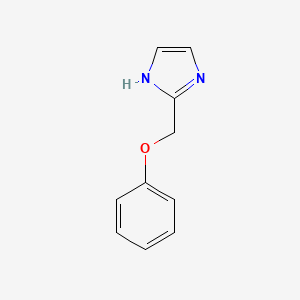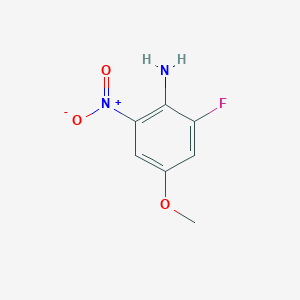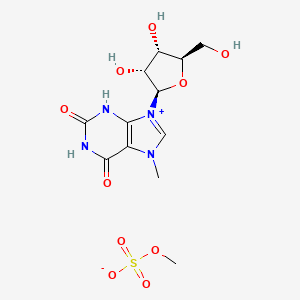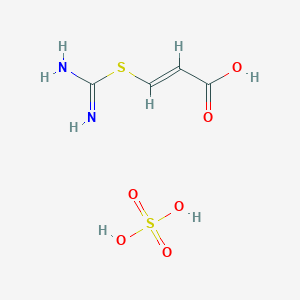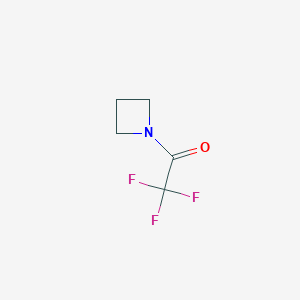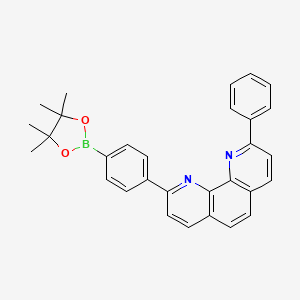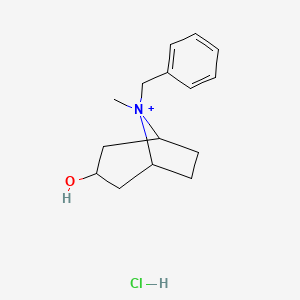
Benzyltropine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyltropine hydrochloride involves the reaction of tropine with benzhydryl chloride under basic conditions. The reaction typically proceeds as follows:
- Tropine is reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of benzyltropine.
- The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of benzyltropine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of tropine with benzhydryl chloride.
- Use of industrial reactors to control temperature and reaction conditions.
- Purification through crystallization or other separation techniques.
- Conversion to the hydrochloride salt and packaging for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Benzyltropine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the tropane ring or the diphenyl ether moiety.
Substitution: The benzyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of benzyltropine.
Reduction Products: Reduced forms of the tropane ring or diphenyl ether.
Substitution Products: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyltropine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying anticholinergic agents.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential in treating neurological disorders beyond Parkinson’s disease, such as dystonia and drug-induced movement disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the cholinergic system
Mecanismo De Acción
Benzyltropine hydrochloride exerts its effects primarily through anticholinergic and antihistaminic mechanisms. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the brain. Additionally, it binds to muscarinic acetylcholine receptors, blocking their activity and reducing cholinergic transmission. This dual action helps alleviate symptoms of Parkinson’s disease and extrapyramidal side effects .
Comparación Con Compuestos Similares
Trihexyphenidyl: Another anticholinergic agent used for Parkinson’s disease and extrapyramidal symptoms.
Diphenhydramine: An antihistamine with anticholinergic properties, used for allergies and as a sleep aid.
Comparison:
Propiedades
Fórmula molecular |
C15H23ClNO+ |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
8-benzyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C15H22NO.ClH/c1-16(11-12-5-3-2-4-6-12)13-7-8-14(16)10-15(17)9-13;/h2-6,13-15,17H,7-11H2,1H3;1H/q+1; |
Clave InChI |
RJSBZWOWLKKJQJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)O)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


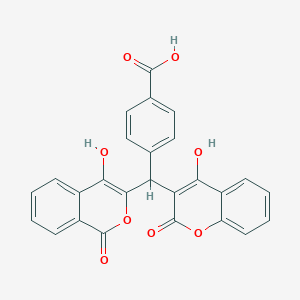
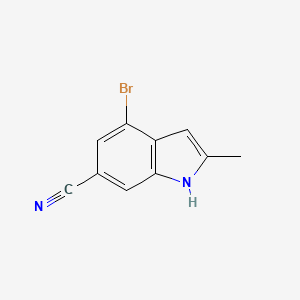

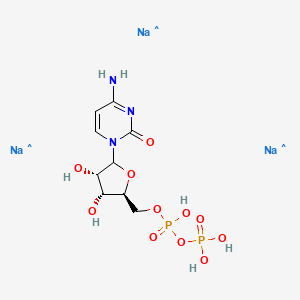
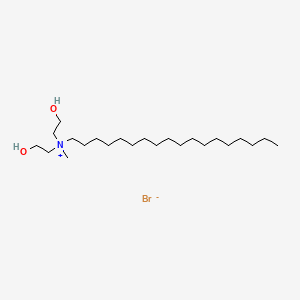
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)
